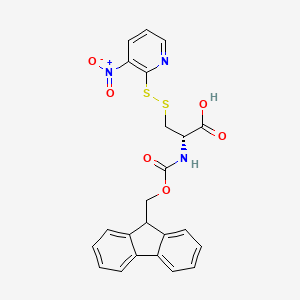

Fmoc-D-Cys(Npys)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHHIXLTDNIII-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Derivatization for Fmoc D Cys Npys Oh

Stereoselective Synthesis of D-Cysteine Derivatives

The foundation of Fmoc-D-Cys(Npys)-OH lies in the stereochemically pure D-cysteine core. Obtaining this specific enantiomer can be achieved through two primary strategies: leveraging the "chiral pool" or employing enantioselective synthetic routes. wikipedia.org

Chiral Pool Approaches to D-Cysteine Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex syntheses. wikipedia.org For D-cysteine, this approach often involves the manipulation of existing chiral molecules to arrive at the desired D-amino acid.

One common strategy involves the use of enantiomerically pure amino acids like L-cysteine or D-penicillamine as starting materials. researchgate.netscielo.br These can undergo a series of reactions, including ring-opening and ring-closure mechanisms, to ultimately yield the desired D-cysteine derivative. researchgate.netscielo.br For instance, a one-pot diastereoselective synthesis can be performed using D-penicillamine and an achiral dialdehyde (B1249045) to produce a tricyclic system with a defined stereochemistry that can be further processed to yield D-cysteine. researchgate.netscielo.brscielo.br

Another approach utilizes chiral precursors like L/D-cysteine to produce other chiral molecules, demonstrating the versatility of these building blocks. rsc.org

Enantioselective Synthetic Routes for D-Cysteine

One notable method is the asymmetric synthesis from achiral starting materials, which can be achieved through various chemical or enzymatic resolutions of a racemic mixture (dl-cysteine). ontosight.ai For example, the enantioselective synthesis of Boc-α-methyl-d-cysteine(PMB)-OH has been reported through the regioselective ring opening of a key β-lactone intermediate. figshare.comnih.govacs.org This highlights the use of stereocontrolled reactions to establish the desired D-configuration.

Furthermore, efficient methods for synthesizing enantiopure α-deuterated derivatives of cysteine have been developed, showcasing advanced stereoselective techniques. acs.orgnih.gov These methods often involve diastereoselective additions of thiols to chiral templates. acs.org

Installation of the Fmoc Protecting Group

Once the D-cysteine core is obtained, the N-α-amino group must be protected to prevent unwanted side reactions during subsequent synthetic steps. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis due to its base-lability, allowing for mild deprotection conditions. rsc.orgcsic.es

N-α-Fmoc Protection Strategies

The introduction of the Fmoc group is typically achieved by reacting the amino acid with 9-fluorenylmethylchloroformate (Fmoc-Cl). scielo.br This reaction is generally carried out under mild conditions and results in the formation of a stable carbamate (B1207046) linkage between the Fmoc group and the amino acid's nitrogen atom. The Fmoc group can also be introduced using Fmoc-succinimide (Fmoc-OSu). acs.org

The choice of protecting group strategy is crucial in peptide synthesis. The Fmoc/tert-butyl (tBu) strategy is a common approach where the N-terminal α-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups. rsc.org

Optimization of Reaction Conditions for Fmoc Derivatization

The efficiency of the Fmoc derivatization reaction is influenced by several factors, including pH, buffer concentration, and reaction time. Optimization of these parameters is crucial for achieving high yields and purity.

The derivatization of amino acids with Fmoc-Cl requires an alkaline pH, typically ≥ 8.0. oup.com Borate (B1201080) buffers are commonly used to maintain the required pH. oup.com Studies have shown that a borate buffer concentration of around 0.4 M at a pH of approximately 9.2 to 10.0 provides optimal conditions for the derivatization. oup.com

The reaction time is also a critical parameter. While the reaction with Fmoc-Cl is almost immediate, a defined reaction time, often around 15 minutes at room temperature, ensures the completion of the derivatization. scielo.br The reaction is typically quenched after a specific time to prevent side reactions.

Table 1: Optimized Conditions for Fmoc Derivatization

| Parameter | Optimized Value | Source |

| pH | 9.20 - 10.0 | oup.com |

| Buffer | 0.4 M Borate Buffer | |

| Reagent | Fmoc-Cl | scielo.br |

| Reaction Time | ~15 minutes | scielo.br |

| Temperature | Room Temperature | scielo.br |

Introduction of the Npys Thiol Protecting and Activating Moiety

The final step in the synthesis of this compound is the introduction of the 3-nitro-2-pyridinesulfenyl (Npys) group onto the thiol side chain of D-cysteine. The Npys group serves a dual purpose: it protects the highly reactive thiol group and also activates it for subsequent disulfide bond formation. nih.gov

The Npys group is introduced by reacting the thiol group of cysteine with Npys-Cl. jst.go.jp This reaction leads to the formation of an unsymmetrical disulfide bond. nih.gov The Npys group is known for its high lability towards thiols, which allows for the directed formation of disulfide bonds in a controlled manner. csic.escsic.es

While the Npys group is valuable, it is unstable to the piperidine (B6355638) treatment used for Fmoc group removal in solid-phase peptide synthesis (SPPS). Therefore, Cys(Npys) is often introduced at the N-terminus of a peptide using Boc-Cys(Npys)-OH, or the Npys group is added post-synthetically. An alternative method involves the direct conversion of a trityl (Trt) protected cysteine to Cys(Npys) during the cleavage from the resin.

The S-(3-nitro-2-pyridylthio) (Npys) group selectively reacts with a free mercapto group to form a disulfide bond, making it a highly specific protecting group for cysteine. researchgate.net

Sulfenylation Reactions for Npys Group Incorporation

The core of the synthesis is the sulfenylation reaction, where the sulfur atom of the D-cysteine thiol group forms a disulfide bond with the Npys moiety. This reaction leverages the nucleophilic character of the cysteine thiol to attack an electrophilic sulfur atom on a Npys-donating reagent. mdpi.comrsc.org

The most established method involves the direct reaction of Fmoc-D-Cys-OH with a sulfenylating agent like 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). jst.go.jpoup.com The reaction between the free thiol of Fmoc-D-Cys-OH and Npys-Cl proceeds readily to form the desired product. An alternative and more recent approach utilizes 4-fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)), which has been reported to be more stable and highly reactive, offering excellent yields. jst.go.jprsc.org One documented synthesis reports a 96% yield for the reaction of Fmoc-Cys(t-Bu)-OH with Npys-OPh(pF) in 90% aqueous formic acid, which first removes the t-Bu group and allows the subsequent sulfenylation. rsc.org

Fmoc Protection: The α-amino groups of D-cystine are protected using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) or a similar reagent, resulting in bis-Fmoc-D-cystine.

Reduction: The disulfide bond of bis-Fmoc-D-cystine is reduced to yield two molecules of Fmoc-D-Cys-OH with free thiol groups. Mild reducing agents such as zinc powder in an acidic medium (Zn/HCl) are used to avoid premature cleavage of the Fmoc group.

Sulfenylation: The resulting Fmoc-D-Cys-OH is then reacted with a sulfenylating agent like Npys-Cl to afford the final product, this compound. csic.es

| Starting Material | Sulfenylating Agent | Key Reaction Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Fmoc-D-Cys-OH | Npys-Cl | Direct reaction of the thiol with the sulfenyl chloride. | Good | jst.go.jp |

| Fmoc-Cys(t-Bu)-OH | Npys-OPh(pF) | In-situ deprotection of t-Bu group followed by sulfenylation. | 96% | rsc.org |

| D-Cystine | Npys-Cl | 1. Fmoc protection of amino groups. 2. Reduction of disulfide. 3. Sulfenylation. | 50-60% (overall) |

Purification and Methodological Validation of this compound Synthesis

Following the synthesis, a rigorous purification and validation process is essential to ensure the high purity and correct chemical identity of the this compound building block, which is critical for its successful use in peptide synthesis.

Purification: Crude this compound is typically purified using chromatographic techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Silica (B1680970) Gel Chromatography: For laboratory-scale preparations, column chromatography using silica gel is a common method. A solvent system, often a mixture of a non-polar solvent like chloroform (B151607) or hexane (B92381) and a more polar solvent like methanol (B129727) or ethyl acetate (B1210297), is used to elute the product and separate it from unreacted starting materials and by-products. rsc.org

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC (RP-HPLC) is used for achieving very high purity. nih.govacs.orgteledyneisco.com This technique separates compounds based on their hydrophobicity, using a stationary phase (e.g., C18) and a mobile phase typically consisting of a gradient of water and an organic solvent like acetonitrile, often with an acid modifier like TFA. rsc.orgphenomenex.comrsc.org

Methodological Validation: A combination of analytical techniques is employed to confirm the structure and purity of the synthesized compound. evitachem.com

Analytical HPLC: This is the standard method to assess the purity of the final product. The compound is injected into an analytical RP-HPLC column, and the resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity (often >98%). phenomenex.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) provide a precise mass measurement that should match the calculated molecular weight of this compound (C₂₃H₁₉N₃O₆S₂), confirming its elemental composition. csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for unambiguous structural elucidation. The resulting spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence and integrity of the key structural components: the fluorenylmethoxycarbonyl (Fmoc) group, the D-cysteine backbone, and the 3-nitro-2-pyridylsulfenyl (Npys) group. rsc.orgcsic.es

| Technique | Purpose | Typical Details | Reference |

|---|---|---|---|

| Silica Gel Chromatography | Purification | Stationary phase: Silica gel. Mobile phase: Chloroform/Methanol or Hexane/Ethyl Acetate gradients. | rsc.org |

| Preparative HPLC | High-Purity Purification | Stationary phase: C18. Mobile phase: Water/Acetonitrile gradient with 0.1% TFA. | rsc.orgteledyneisco.com |

| Analytical HPLC | Purity Assessment | Monitors elution at specific wavelengths (e.g., 220, 254 nm) to determine purity percentage. | phenomenex.com |

| Mass Spectrometry (MS/HRMS) | Molecular Weight Confirmation | Confirms the mass of the molecule, matching the expected value for C₂₃H₁₉N₃O₆S₂. | csic.es |

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Provides chemical shifts and coupling constants that confirm the covalent structure. | rsc.orgcsic.es |

Reactivity Profiles and Mechanistic Investigations of Fmoc D Cys Npys Oh

Mechanism of Npys Thiol Deprotection and Activation

The 3-nitro-2-pyridinesulfenyl (Npys) group serves a dual purpose in peptide synthesis: it protects the cysteine thiol from undesired side reactions and can also act as an activating group for disulfide bond formation. evitachem.comrsc.org The cleavage of the Npys group to liberate the free thiol is a critical step that can be achieved through several distinct chemical pathways.

Nucleophilic Displacement Pathways Involving Thiols

The most common method for the deprotection of the Npys group is through nucleophilic displacement by another thiol-containing compound. libretexts.org This reaction proceeds via a thiol-disulfide exchange mechanism.

The general mechanism involves the attack of a deprotonated thiol (thiolate) on the sulfur atom of the Npys group attached to the cysteine residue. This results in the formation of a new disulfide bond between the incoming thiol and the cysteine, releasing the 3-nitro-2-thiopyridone as a leaving group. The efficiency of this process is highly dependent on the nucleophilicity of the attacking thiol and the pH of the reaction medium, which dictates the concentration of the reactive thiolate species.

Commonly used thiol reagents for this purpose include dithiothreitol (B142953) (DTT), β-mercaptoethanol, and other small molecule thiols. An excess of the thiol reagent is typically required to drive the reaction to completion. nih.gov

A key feature of the Npys group is its ability to act as an activating group for the formation of asymmetric disulfides. S-Npys protected peptides react readily with free thiols over a broad pH range to form mixed disulfides. This property is particularly valuable for creating peptide-protein conjugates or for linking two different peptide chains via a disulfide bridge. researchgate.net

Reduction Strategies for Thiol Liberation

Beyond nucleophilic displacement by thiols, the Npys group can also be removed through reduction. This approach avoids the introduction of an additional thiol-containing reagent that might lead to unwanted disulfide exchange products.

One notable reduction strategy involves the use of ascorbate (B8700270) (the anionic form of ascorbic acid or Vitamin C). It has been demonstrated that ascorbate can effectively reduce the mixed disulfide bond of Cys(Npys) to yield the free cysteine thiol. nih.govresearchgate.net However, the efficiency of this reduction is significantly lower for Cys(Npys) compared to its selenocysteine (B57510) counterpart, Sec(Npys). Complete deprotection of Cys(Npys) with ascorbate often requires higher concentrations of the reducing agent, elevated temperatures (e.g., 37°C), and extended reaction times at a neutral pH. nih.govresearchgate.net

Another approach involves the use of trialkylphosphines, which are known to reduce disulfide bonds. These reagents can effectively cleave the S-S bond of the Npys-protected cysteine, yielding the free thiol.

Orthogonal Cleavage Conditions for Npys in Multi-Cysteine Peptides

In the synthesis of peptides containing multiple cysteine residues, achieving selective deprotection to form specific disulfide bridges is a significant challenge. This requires the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting other protecting groups. rsc.org

The Npys group can be part of an orthogonal protection strategy. For instance, in combination with other thiol protecting groups like acetamidomethyl (Acm), trityl (Trt), or t-butylthio (StBu), specific disulfide bonds can be formed sequentially. bachem.com

The Npys group is generally stable to the acidic conditions used to cleave many other side-chain protecting groups, such as those based on t-butyl or trityl ethers and esters. researchgate.net However, it is notably unstable to the piperidine (B6355638) solutions used for Fmoc group removal in standard solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net This lability to piperidine often necessitates the introduction of the Cys(Npys) residue at the N-terminus of the peptide using its Boc-protected analogue, Boc-Cys(Npys)-OH, or through post-synthetic modification of a Cys(Trt) residue.

The selective removal of the Npys group in the presence of other cysteine protecting groups can be achieved by careful selection of the deprotection reagent. For example, mild thiolysis or reduction can cleave the Npys group while leaving more robust groups like Acm intact. bachem.com This allows for the formation of the first disulfide bond, followed by the removal of the second protecting group and subsequent oxidation to form the second disulfide bridge.

Reactivity of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, valued for its base-lability which allows for mild deprotection conditions. rsc.orgresearchgate.net

Base-Labile Deprotection Kinetics and Efficiency with Piperidine

The removal of the Fmoc group from the α-amino group of Fmoc-D-Cys(Npys)-OH is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). rsc.org The mechanism involves a β-elimination reaction.

The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by piperidine. This generates a carbanion, which is stabilized by the aromatic system. The unstable dibenzofulvene intermediate and carbon dioxide are then eliminated, liberating the free amine of the D-cysteine residue. The dibenzofulvene subsequently reacts with piperidine to form a stable adduct. rsc.org

The deprotection is generally rapid and efficient, often completed within minutes. rsc.org Standard protocols typically involve treating the peptide-resin with a 20% solution of piperidine in DMF for a few minutes, often repeated to ensure complete removal. rsc.org The progress of the deprotection can be monitored by UV spectroscopy, measuring the absorbance of the piperidine-dibenzofulvene adduct. rsc.org

However, prolonged exposure to piperidine can lead to side reactions, particularly at the C-terminal cysteine residue. One such side reaction is the formation of 3-(1-piperidinyl)alanine. rsc.org

Stereochemical Integrity and Potential for Racemization during Handling and Reaction

The stereochemical purity of amino acid derivatives is paramount in peptide synthesis, as the chirality of each residue dictates the three-dimensional structure and, consequently, the biological activity of the final peptide. Cysteine residues, in particular, are known to be susceptible to racemization under certain conditions encountered during solid-phase peptide synthesis (SPPS). ub.educsic.es This section examines the stability of the α-carbon stereocenter of this compound and explores strategies to minimize racemization during its incorporation into peptide chains.

Analysis of α-Carbon Stereocenter Stability

The α-proton of cysteine is more acidic compared to many other amino acids, making it more susceptible to base-catalyzed abstraction. csic.es This enolization is the primary pathway to racemization. Several factors during peptide synthesis can influence the stability of the α-carbon stereocenter of cysteine derivatives.

The primary mechanisms for racemization during peptide synthesis are the formation of an oxazol-5(4H)-one intermediate and direct enolization through abstraction of the α-proton by a base. mdpi.comrsc.org The oxazolone (B7731731) mechanism is particularly relevant during the activation of the carboxylic acid for coupling. mdpi.com Direct base-catalyzed racemization can occur during the Fmoc deprotection step, which utilizes a piperidine solution. peptide.com

Studies have shown that cysteine residues are particularly prone to racemization, especially when located at the C-terminus of a peptide. rsc.orgnih.gov The use of certain coupling reagents and prolonged reaction times can exacerbate this issue. nih.gov For instance, coupling methods that involve pre-activation steps in the presence of tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can lead to significant levels of racemization. nih.gov

The nature of the thiol protecting group also plays a role in the stability of the α-carbon. While the Npys (3-nitro-2-pyridinesulfenyl) group is primarily for disulfide bond formation, its electron-withdrawing nature can potentially influence the acidity of the α-proton, although specific studies quantifying this effect on this compound are not extensively detailed in the reviewed literature. However, it is known that various S-protecting groups can influence the degree of racemization. nih.gov

Mitigating Racemization in D-Cysteine-Containing Peptide Synthesis

Table 1: Strategies to Mitigate Racemization of Cysteine Derivatives

| Strategy | Description | Key Findings and Recommendations |

| Coupling Reagent and Additive Selection | The choice of coupling reagent and the use of additives can significantly suppress racemization. | The use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is effective in minimizing racemization. nih.govhighfine.com Phosphonium and aminium salts like BOP, HBTU, and HATU can cause significant racemization, especially with pre-activation; however, avoiding the pre-activation step can reduce racemization levels considerably. nih.gov The addition of copper(II) chloride (CuCl2) with HOBt has also been shown to suppress racemization. peptide.com |

| Base Selection | The strength and steric hindrance of the base used during coupling are critical. | Weaker, more sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (collidine) are preferred over stronger, less hindered bases like DIEA and NMM to reduce racemization. nih.gov Reducing the amount of base used can also be beneficial. nih.gov |

| Solvent Choice | The polarity of the solvent can influence the rate of racemization. | Using less polar solvents, such as a mixture of dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF), can help to decrease racemization compared to neat DMF. nih.gov |

| Temperature Control | Reaction temperature, especially with microwave-assisted synthesis, affects racemization. | Lowering the coupling temperature, for instance from 80°C to 50°C in microwave-enhanced SPPS, can limit the racemization of cysteine. researchgate.net |

| Fmoc-Deprotection Conditions | The conditions for removing the Fmoc protecting group can be optimized to reduce base-catalyzed racemization. | Adding HOBt to the piperidine deprotection solution can help suppress side reactions that may lead to racemization. peptide.com The use of 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal has also been shown to minimize side reactions. csic.es |

| Synthesis Strategy | The point at which the cysteine residue is introduced can impact racemization. | For peptides with C-terminal cysteine, which are highly prone to racemization, careful selection of the resin and cleavage conditions is crucial. rsc.orgnih.gov Using a 2-chlorotrityl chloride resin can be advantageous. ub.edu In some cases, synthesizing a dipeptide containing the cysteine residue first (convergent synthesis) has been explored, although one study found higher racemization with this method compared to linear synthesis. ub.edu |

By implementing these optimized protocols, the stereochemical integrity of this compound can be largely preserved during its incorporation into a growing peptide chain, ensuring the synthesis of the desired D-cysteine-containing peptide with high optical purity.

Applications in Advanced Peptide and Peptidomimetic Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Cys(Npys)-OHrsc.orgnih.govcsic.es

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. rsc.org The use of Fmoc-D-Cys(Npys)-OH within the Fmoc/tBu SPPS strategy, while powerful, presents specific challenges and requires carefully considered strategies to achieve the desired peptide sequence. evitachem.comcsic.es

Incorporation into Linear D-Peptide Sequences

The incorporation of this compound into a growing peptide chain follows the standard SPPS cycle of deprotection and coupling. However, a significant challenge arises from the lability of the Npys protecting group under the basic conditions required for Fmoc group removal. csic.esresearchgate.net The repeated exposure to piperidine (B6355638), the standard reagent for Fmoc deprotection, can lead to the premature cleavage of the Npys group, resulting in undesired side reactions and truncated sequences. sigmaaldrich.com

Despite this limitation, this compound can be successfully incorporated internally within a peptide sequence under optimized conditions, such as using milder bases or reduced deprotection times. However, this approach requires careful monitoring to ensure the integrity of the Npys group throughout the synthesis.

| Parameter | Finding | Source(s) |

| SPPS Compatibility | The Npys group is generally incompatible with the standard Fmoc/tBu SPPS methodology due to its instability towards piperidine. | csic.esresearchgate.net |

| Primary Application | Primarily used for introducing a Cys(Npys) residue at the N-terminus of a peptide or in solution-phase segment condensation. | sigmaaldrich.com |

| Alternative Strategy | Post-synthetic modification of a Cys(Trt) residue to Cys(Npys) after cleavage from the resin. | sigmaaldrich.com |

Strategies for N-Terminal Introduction of Cys(Npys) in Fmoc SPPSevitachem.comcsic.esjst.go.jp

A more common and reliable strategy to circumvent the instability of the Npys group is to introduce the Cys(Npys) residue at the N-terminus of the peptide chain. sigmaaldrich.com This is often achieved by coupling Boc-D-Cys(Npys)-OH as the final amino acid in a peptide synthesized using the Fmoc/tBu strategy. This approach avoids repeated exposure of the Npys group to piperidine. sigmaaldrich.com

Alternatively, the Npys group can be introduced post-synthetically. After the completion of the peptide chain assembly using a more stable cysteine derivative like Fmoc-D-Cys(Trt)-OH, the peptide is cleaved from the resin. The Trt group is removed during cleavage, and the resulting free thiol can then be reacted with a sulfenylating agent like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNB) to yield the desired N-terminal Cys(Npys) peptide. acs.org

Another on-resin strategy involves the conversion of a protected cysteine residue to Cys(Npys). For instance, a peptide containing a Cys(StBu) residue can be treated on-resin to form a Cys(Npys) residue, which can then be used for subsequent intramolecular disulfide bond formation. nih.gov

Preventing Side Reactions Associated with Cysteine Derivatives in SPPScsic.es

The synthesis of cysteine-containing peptides, including those with D-cysteine, is prone to several side reactions. One major issue, particularly for C-terminal cysteine residues, is racemization and the formation of 3-(1-piperidinyl)alanine via β-elimination to dehydroalanine, followed by Michael addition of piperidine. rsc.orgcsic.esiris-biotech.de Using trityl-type resins can help minimize these side reactions. sigmaaldrich.com

During the final cleavage of the peptide from the resin, scavengers are crucial to prevent the re-attachment of protecting groups and to protect the reactive thiol group of cysteine from oxidation. biotage.com For peptides containing Cys(Trt), triisopropylsilane (B1312306) (TIS) is effective in scavenging the released trityl cations. bachem.com For generating the free thiol from a Cys(Npys) derivative, reducing agents are required.

| Side Reaction | Prevention Strategy | Source(s) |

| Racemization & β-elimination | Use of trityl-type resins for C-terminal Cys; careful selection of base for Fmoc deprotection. | sigmaaldrich.comcsic.es |

| Oxidation of Thiol | Use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during workup and purification. | iris-biotech.de |

| Premature Npys Deprotection | N-terminal introduction of Cys(Npys) or post-synthetic modification. | csic.essigmaaldrich.com |

Disulfide Bond Formation Strategiesrsc.orgevitachem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comjst.go.jpcsic.esbachem.comrsc.orgbiosynth.com

The Npys group on this compound is not merely a protecting group; it is an activated thiol that facilitates the regioselective formation of disulfide bonds. nih.gov This property is invaluable for constructing complex peptide architectures such as cyclic peptides and those with multiple disulfide bridges.

Regioselective Disulfide Bridging in D-Peptidessigmaaldrich.comcsic.esrsc.org

The creation of specific disulfide linkages in peptides with multiple cysteine residues requires an orthogonal protection strategy. The Cys(Npys) residue plays a key role in such strategies due to its ability to react selectively with a free thiol under mild conditions. csic.es

A common approach involves synthesizing a peptide with one cysteine protected with a group that can be selectively removed on-resin (e.g., Mmt or Trt) and another as Cys(Npys) (often introduced at the N-terminus). sigmaaldrich.comsigmaaldrich.com The selective deprotection of the first cysteine residue generates a free thiol, which then reacts with the activated Cys(Npys) residue to form the desired disulfide bridge. This method allows for the directed formation of disulfide bonds, avoiding the statistical scrambling that can occur with the oxidation of multiple free thiols. researchgate.net This strategy has been employed in the synthesis of complex molecules like human relaxin. researchgate.net

Intramolecular Cyclization Techniques via Disulfide Formationbachem.comresearchgate.net

The formation of an intramolecular disulfide bond is a powerful method for peptide cyclization, which can enhance biological activity and stability. issuu.com The use of this compound is particularly well-suited for this purpose.

In a typical strategy, a linear peptide precursor is synthesized containing a Cys(Npys) residue and another cysteine residue with a protecting group that can be removed to generate a free thiol. The reaction is often performed in dilute solution to favor intramolecular cyclization over intermolecular dimerization. bachem.com A powerful on-resin cyclization approach involves synthesizing a linear peptide with a Cys(Npys) residue at one position and a Cys(Trt) residue at another. Selective deprotection of the Cys(Trt) residue on the solid support, followed by reaction with the on-resin Cys(Npys) group, leads to the formation of the cyclic peptide, which is then cleaved from the resin. bachem.comrsc.org

The disulfide-driven cyclic peptide synthesis (DdCPS) strategy further highlights the utility of the Npys group. In this method, a disulfide bridge is formed between two peptide fragments on the resin, one of which contains a Cys(Npys) residue, followed by cyclization. rsc.org

Intermolecular Disulfide Linkage for Peptide Dimerization and Conjugation

The 3-nitro-2-pyridinesulfenyl (Npys) group attached to the sulfur atom of D-cysteine is a key feature of this compound. This group acts as a protecting and activating agent for the thiol group. evitachem.com This dual function is particularly useful for forming disulfide bonds between two different peptide chains, a process known as heterodimerization. bachem.com

The Npys group is thiol-labile, meaning it can be selectively cleaved by another thiol-containing molecule. bachem.com This property allows for the directed and specific formation of a disulfide bridge between a peptide containing a Cys(Npys) residue and another peptide with a free cysteine. This reaction is efficient over a wide pH range. This method is instrumental in synthesizing peptide-protein conjugates and peptides composed of two different chains linked by a disulfide bond. researchgate.net

For instance, in the assembly of complex peptides, a Cys(Npys) residue can be introduced at the N-terminus of one peptide fragment. researchgate.net This fragment can then be reacted with another peptide fragment containing a free cysteine to form a specific intermolecular disulfide bond. This strategy has been applied in the synthesis of various biologically active peptides and their analogs.

Chemo- and Regioselective Ligation Methods

This compound is a valuable tool in ligation chemistry, where peptide fragments are joined together to form larger proteins. These methods are highly selective, ensuring that the connection occurs at the desired location and in the correct orientation.

Native Chemical Ligation (NCL) Variants with D-Cysteine Thioesters

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins. rsc.org The classic NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. rsc.org Variants of this method have been developed to broaden its applicability.

While direct incorporation of this compound into NCL is less common due to the Npys group's instability to the piperidine used in Fmoc solid-phase peptide synthesis (SPPS), strategies have been devised to overcome this. researchgate.net One approach involves introducing the Cys(Npys) residue at the N-terminus of a peptide fragment using Boc-Cys(Npys)-OH, which is compatible with different synthesis conditions. In some cases, the Npys group can be added to a protected cysteine residue after the peptide chain has been synthesized.

Furthermore, the use of D-cysteine at the ligation site can influence the final structure and properties of the synthetic protein. NCL is crucial for fragment condensation strategies, allowing for the assembly of proteins that are too long to be made by continuous solid-phase synthesis. issuu.com

Thiol-Disulfide Exchange Ligation

The reactivity of the Npys group is central to thiol-disulfide exchange ligation. This process involves the reaction of the S-Npys protected cysteine with a free thiol group, resulting in the formation of a new disulfide bond and the release of 3-nitro-2-pyridinethiol. researchgate.net This exchange reaction is highly efficient and specific, making it a cornerstone for creating defined disulfide linkages. biosynth.com

This method's selectivity is a significant advantage, particularly when synthesizing peptides with multiple cysteine residues where specific disulfide bond pairing is required. By using orthogonal protecting groups—groups that can be removed under different conditions—chemists can control which cysteine residues form disulfide bonds at each step of the synthesis. issuu.com The Npys group, in combination with other protecting groups like Trt, Acm, or StBu, allows for the stepwise and regioselective formation of multiple disulfide bridges in complex peptides. bachem.comrsc.org

Applications in Fragment Condensation Strategies

Fragment condensation is a key strategy for the chemical synthesis of large proteins. researchgate.net This approach involves synthesizing smaller peptide fragments, which are then joined together. The use of this compound and related reagents is integral to many of these strategies.

In one such strategy, a peptide fragment with a C-terminal thioester is reacted with another fragment containing an N-terminal cysteine, as in Native Chemical Ligation. issuu.com The unique reactivity of the Cys(Npys) residue can be harnessed in these ligation methods. For example, a peptide fragment with an N-terminal Cys(Npys) can be used to prevent unwanted side reactions like oligomerization, especially when the fragment also contains a C-terminal thioester. nih.gov

The ability to perform these ligations in a chemo- and regioselective manner is critical for the successful synthesis of functional proteins. The development of various ligation techniques has expanded the toolbox available to peptide chemists, enabling the construction of increasingly complex and biologically relevant molecules.

Role in Bioconjugation and Chemical Probe Development Research

Site-Specific Modification of Biomolecules for Research Purposes

The ability to selectively modify proteins, peptides, and other biomolecules at specific sites is paramount for understanding their function and for creating novel research tools. Fmoc-D-Cys(Npys)-OH is instrumental in these endeavors due to the distinct properties of its protecting groups. chemimpex.comrsc.org

Thiol-Directed Conjugation to Proteins and Peptides

The Npys group on the cysteine side chain is the key to the compound's utility in thiol-directed conjugation. nih.gov The Npys group activates the thiol, making it highly reactive towards other free thiols, such as those found in the cysteine residues of proteins and peptides. researchgate.netresearchgate.net This reactivity facilitates a thiol-disulfide exchange reaction, leading to the formation of a stable disulfide bond between the D-cysteine derivative and the target biomolecule. researchgate.netescholarship.org This method is highly specific, as the reaction conditions can be controlled to favor the modification of the most accessible and reactive cysteine residues on a protein or peptide surface. nih.govresearchgate.net This specificity is crucial for creating well-defined bioconjugates for research applications, such as studying protein-protein interactions or tracking the localization of a protein within a cell. chemimpex.com

Strategies for Generating Labeled Peptides and Bioconjugates

This compound is primarily employed in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. evitachem.comnih.gov The Fmoc group provides temporary protection of the amino group, which can be selectively removed at each step of the peptide chain elongation. evitachem.com However, the Npys group is not stable under the standard basic conditions used for Fmoc removal (e.g., piperidine). nih.govresearchgate.net Therefore, strategies have been developed to incorporate Cys(Npys) residues effectively. One common approach involves introducing the Boc-Cys(Npys)-OH derivative at the N-terminus of the peptide, as the Boc (tert-butyloxycarbonyl) protecting group is compatible with a different deprotection strategy. Alternatively, the Npys group can be introduced post-synthetically onto a cysteine residue that was protected with a different group, such as Trityl (Trt), during SPPS.

These synthetic strategies allow for the precise placement of the reactive Cys(Npys) group within a peptide sequence. This "activated" peptide can then be readily conjugated to another molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another peptide, to generate a wide array of labeled peptides and bioconjugates for research purposes. researchgate.netthermofisher.com

Design and Synthesis of Chemical Probes Incorporating D-Cysteine

The unique reactivity of the D-cysteine scaffold, as provided by this compound, makes it a valuable component in the design and synthesis of sophisticated chemical probes for studying biological processes. evitachem.comchemimpex.com

Activity-Based Probes (ABPs) and Their Research Applications

Activity-based probes (ABPs) are small molecules designed to covalently bind to the active site of specific enzymes, providing a direct measure of their catalytic activity. stanford.edunih.gov Cysteine proteases, a large and important family of enzymes, are a common target for ABPs. stanford.edunih.gov These probes typically consist of three parts: a reactive group (or "warhead") that forms a covalent bond with the active site cysteine, a linker, and a reporter tag (e.g., biotin or a fluorophore). nih.gov

While this compound itself is not a complete ABP, the principles of its reactivity are central to ABP design. The thiol-disulfide exchange reaction facilitated by the Npys group is a form of covalent modification. Researchers can design peptide-based ABPs where a sequence recognized by a specific cysteine protease is synthesized, incorporating a D-cysteine residue that can be activated, for instance, with a group analogous to Npys. Upon binding to the enzyme's active site, the activated thiol reacts with the catalytic cysteine, leading to irreversible labeling and allowing for the detection and quantification of active enzyme in complex biological samples. plos.orgfrontiersin.org This approach has been instrumental in profiling enzyme activity in various disease states. stanford.edu

Fluorescent or Affinity Tagging Methodologies for Research Tools

The ability to attach fluorescent dyes or affinity tags to biomolecules is essential for a multitude of research applications, including fluorescence microscopy, flow cytometry, and pull-down assays. The thiol-reactive nature of the Npys-activated cysteine provides a straightforward method for achieving this.

A peptide or protein containing a free cysteine residue can be reacted with a molecule like this compound that has been pre-labeled with a fluorescent tag or biotin on its N-terminus (after Fmoc removal). More commonly, a peptide is synthesized containing a Cys(Npys) residue, which is then reacted with a thiol-containing fluorescent dye or affinity tag. researchgate.net This creates a stable disulfide linkage, tethering the tag to the peptide. This methodology allows for the creation of custom-designed research tools to visualize cellular processes or to isolate and identify binding partners of a particular protein. thermofisher.com

Controlled Release Systems for Research Agents (Focus on methodology, not product)

The principle of thiol-disulfide exchange, which is central to the reactivity of the Npys group, can also be harnessed to create controlled release systems for research agents. escholarship.org These systems are designed to release a specific molecule in response to a particular stimulus, often the reducing environment found inside cells. mdpi.comdovepress.com

The basis for this controlled release is the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular and intracellular environments. escholarship.org The intracellular concentration of GSH is much higher (millimolar range) than the extracellular concentration (micromolar range). escholarship.org A research agent can be linked to a carrier molecule via a disulfide bond, such as one formed using a Npys-activated cysteine. This linkage is relatively stable in the low-GSH extracellular environment. dovepress.com However, upon entering a cell, the high concentration of GSH will rapidly reduce the disulfide bond, cleaving it and releasing the research agent. escholarship.orgmdpi.com

This methodology allows researchers to deliver molecules specifically to the intracellular space, which is critical for studying the effects of non-cell-permeable compounds or for ensuring that a particular agent acts only within the target cell. The Npys group, by facilitating the efficient formation of these disulfide bonds, plays a crucial role in the development of such research tools. nih.gov

Comparative Analysis with Alternative Cysteine Protecting Groups and Future Methodological Directions

Comparative Performance of Npys with Orthogonal Cysteine Protecting Groups in Fmoc Chemistry

Orthogonal protection schemes are fundamental to modern peptide chemistry, allowing for the selective deprotection of one type of protecting group in the presence of others. semanticscholar.orgwiley-vch.de The Npys group's primary utility lies in its role as a thiol-activating group; S-Npys protected peptides react readily with other free thiols to form asymmetric disulfide bonds over a wide pH range. This feature is highly valuable for creating specific peptide-protein conjugates or heterodimeric peptides linked by a disulfide bridge.

However, a significant drawback is the instability of the Npys group to the standard basic conditions used for Fmoc group removal (typically 20-50% piperidine (B6355638) in DMF). researchgate.net This instability makes the direct incorporation of an Fmoc-Cys(Npys)-OH monomer into a growing peptide chain during standard automated Fmoc-SPPS highly problematic, as the Npys group would be prematurely cleaved. researchgate.net Consequently, strategies often involve introducing the Cys(Npys) residue at the N-terminus of the peptide using Boc-Cys(Npys)-OH after the main sequence has been assembled, or by modifying a cysteine residue post-synthesis.

Acid-labile groups are the most common choice for cysteine side-chain protection in Fmoc-SPPS because they are typically removed during the final cleavage from the resin with strong acid, such as trifluoroacetic acid (TFA).

Trityl (Trt) : This is a widely used and cost-effective protecting group. It is cleaved by TFA and is orthogonal to reduction-labile groups like Acm. However, it can be somewhat labile during repeated piperidine treatments and has been associated with increased racemization, especially for C-terminal cysteine residues.

Diphenylmethyl (Dpm) : A valuable alternative to Trt, the Dpm group is more stable to dilute TFA (1-3%) than Trt, allowing for its orthogonal use with highly acid-sensitive groups like Mmt. It is fully removed with 95% TFA. However, in some coupling conditions, Fmoc-Cys(Dpm)-OH has shown higher levels of racemization compared to both Trt and Thp derivatives.

Monomethoxytrityl (Mmt) : The Mmt group is significantly more acid-labile than Trt and can be removed with as little as 1% TFA in DCM. This high sensitivity makes it ideal for on-resin selective deprotection to perform cyclizations or modifications while other acid-labile groups remain intact.

Tetrahydropyranyl (Thp) : As a non-aromatic S,O-acetal, Thp has been shown to be superior to Trt, Dpm, Acm, and StBu in minimizing side reactions. Studies have reported significantly lower racemization and formation of piperidinyl-alanine adducts when using Fmoc-Cys(Thp)-OH. It is stable to mild acid (1% TFA) but is cleaved with standard TFA cocktails, and it may improve the solubility of protected peptides.

The Npys group is fundamentally different from these groups as it is cleaved by thiolysis, not acidolysis. It is stable to strong acids like HF, which allows for its use in Boc-based synthesis. researchgate.net This provides complete orthogonality with acid-labile groups. A peptide can be synthesized with a Cys(Trt) residue, and after cleavage, the Trt group can be converted to a Npys group post-synthetically, preparing the peptide for a directed disulfide ligation.

Table 1: Comparison of Npys with Acid-Labile Cysteine Protecting Groups

| Protecting Group | Cleavage Condition | Stability to Piperidine | Key Features | Orthogonality with Npys |

|---|---|---|---|---|

| Npys | Thiolysis (e.g., R-SH, DTT, TCEP) | Unstable | Activates thiol for disulfide exchange; useful for conjugation. | N/A |

| Trt | TFA / Scavengers | Moderately Stable | Common, cost-effective, standard for final deprotection. | Fully Orthogonal |

| Dpm | ~95% TFA | Stable | More stable to dilute acid than Trt; useful with Mmt. | Fully Orthogonal |

| Mmt | ~1% TFA | Stable | Very acid-labile; ideal for on-resin selective deprotection. | Fully Orthogonal |

| Thp | TFA / Scavengers | Stable | Reduces racemization and side reactions; non-aromatic. | Fully Orthogonal |

This class of protecting groups is stable to the standard acid and base conditions of Fmoc-SPPS and requires specific reductive or oxidative conditions for removal.

Acetamidomethyl (Acm) : The Acm group is stable to TFA and piperidine, making it fully orthogonal to the Fmoc strategy. kumamoto-u.ac.jp It is typically removed with reagents like mercury(II) acetate (B1210297) (which has environmental concerns) or iodine, the latter of which leads directly to disulfide bond formation. kumamoto-u.ac.jp Its stability allows for the purification of the fully protected peptide before disulfide formation.

tert-Butylthio (StBu) : This disulfide-based protecting group is removed by reduction with thiols like dithiothreitol (B142953) (DTT) or phosphines. It is stable to standard SPPS conditions but can be notoriously difficult to remove, sometimes requiring harsh conditions or prolonged reaction times.

sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT) : These are newer disulfide-based protecting groups developed to overcome the difficult removal of StBu. jst.go.jp They are designed to be more labile to reducing agents while remaining stable to piperidine during Fmoc removal. jst.go.jp SIT, in particular, has been shown to result in less racemization compared to StBu.

The Npys group is also cleaved by thiols, similar to StBu, SIT, and MOT. However, Npys is an activated disulfide, making it highly susceptible to thiol-disulfide exchange. This high reactivity is its primary function. In contrast, StBu, SIT, and MOT are designed for stability and require specific conditions to induce their reductive cleavage. The key differentiator remains the Npys group's instability to piperidine, which prevents its use as a stable, internal protecting group in the same way Acm or StBu are used in automated Fmoc synthesis. researchgate.net

Table 2: Comparison of Npys with Reduction-Labile Cysteine Protecting Groups

| Protecting Group | Cleavage Condition | Stability to Piperidine | Key Features | Orthogonality with Npys |

|---|---|---|---|---|

| Npys | Thiolysis (e.g., R-SH, DTT, TCEP) | Unstable | Activated disulfide for directed ligation. | N/A |

| Acm | Iodine, Hg(II), Ag(I) | Stable | Very stable; allows for peptide purification before cleavage. | Orthogonal (cleavage methods differ) |

| StBu | Reduction (e.g., DTT, TCEP) | Stable | Stable disulfide; can be difficult to remove. | Not orthogonal (both removed by thiols) |

| SIT / MOT | Reduction (e.g., DTT, TCEP) | Stable | Designed for easier removal than StBu. | Not orthogonal (both removed by thiols) |

9-Fluorenylmethyl (Fm) : The Fm group is a base-labile protecting group, removed by reagents such as 50% piperidine in DMF. This cleavage condition is the same as that used for the N-terminal Fmoc group. Consequently, the Cys(Fm) group is incompatible with the standard Fmoc-SPPS strategy for internal residues, as it would be cleaved at every deprotection cycle. Its utility is found in Boc-SPPS, where it is stable to the acidic deprotection conditions (TFA) and can be removed orthogonally with base.

The comparison between Npys and Fm is critical because both are unstable in the piperidine solutions used in Fmoc synthesis. This shared instability makes both Fmoc-D-Cys(Fm)-OH and Fmoc-D-Cys(Npys)-OH unsuitable for incorporation at internal positions of a peptide sequence during a standard automated Fmoc-SPPS protocol.

Photolabile protecting groups (PPGs) offer a high degree of orthogonality as they are removed by exposure to light of a specific wavelength, a condition that does not affect most other protecting groups. wikipedia.orgmdpi.com

mBhc (6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl) and Bhc-MOM : These are examples of PPGs used for cysteine protection. evitachem.com The thiol group is "caged" and can be released upon UV irradiation. researchgate.netnih.gov This allows for precise spatial and temporal control over deprotection, which is useful in applications like the synthesis of photosensitive biomaterials or the controlled release of active peptides. nih.gov

The Npys group is completely orthogonal to photolabile groups. The Npys group is stable to photolysis conditions, and PPGs are stable to the thiols used to cleave the Npys group. evitachem.com This orthogonality allows for sophisticated strategies where, for example, a Cys(Npys) residue could be used to form a specific disulfide bond via thiolysis, while a Cys(mBhc) residue on the same peptide remains protected, to be deprotected later by light for a subsequent reaction.

Base-Labile (e.g., Fm)

Methodological Advancements Facilitated by this compound

While the piperidine instability of the Npys group is a significant limitation, its unique reactivity has driven the development of specialized synthetic strategies, particularly in the context of producing complex D-peptides that require precise disulfide connectivity.

The direct use of this compound in a fully automated standard Fmoc-SPPS protocol is not feasible due to its degradation by piperidine. researchgate.net However, its availability facilitates semi-automated or hybrid strategies that leverage the speed of automated synthesis for the main peptide backbone while incorporating the Npys-protected residue in a separate, controlled step.

The primary advancements are methodological workarounds that combine automation with manual or specialized steps:

N-Terminal Capping : A common strategy involves the fully automated Fmoc-SPPS synthesis of the desired D-peptide sequence using standard, stable protecting groups. beilstein-journals.org After the final Fmoc deprotection on the resin-bound peptide, a Boc-D-Cys(Npys)-OH monomer is coupled manually as the final N-terminal residue. This bypasses the need for the Npys group to be exposed to repeated piperidine treatments.

Post-Synthetic Modification : An alternative approach is to synthesize the entire D-peptide on an automated synthesizer using a stable, acid-labile protecting group like Trt for the cysteine residue. After cleavage and purification of the linear Cys(Trt)-containing peptide, the Trt group can be chemically converted to the Npys group in solution. This prepares the peptide for a directed disulfide ligation, effectively using the Npys functionality as a post-synthesis activation step.

Segment Ligation : In the chemical synthesis of large proteins from smaller D-peptide segments, a segment can be synthesized automatically and equipped with an N-terminal D-Cys(Npys) residue (via the N-terminal capping method). This activated segment can then be ligated to another peptide segment containing a free thiol, driving the formation of a specific disulfide bond. rsc.org

These hybrid approaches represent a significant methodological advancement. They allow researchers to harness the efficiency of automated peptide synthesizers for routine elongations while still accessing the unique and powerful reactivity of the Npys group for challenging steps like regioselective disulfide bond formation in complex D-peptides. rsc.orgrsc.org

High-Throughput Synthesis and Screening of D-Peptide Libraries

The development of D-peptide-based therapeutics relies heavily on high-throughput synthesis and screening of large peptide libraries to identify candidates with high affinity and specificity for their biological targets. rhhz.net While direct high-throughput synthesis of D-peptide libraries using this compound is not extensively documented in dedicated studies, the principles of combinatorial peptide synthesis are readily applicable. Methodologies such as the "one-bead-one-compound" (OBOC) approach, coupled with automated peptide synthesizers, can facilitate the rapid generation of extensive D-peptide libraries. rhhz.netnih.gov In this context, this compound can be utilized as a key building block to introduce a D-cysteine residue at a specific position within the peptide sequence.

The screening of these D-peptide libraries can be performed using various techniques. Mirror-image phage display is a powerful method where a synthetic D-protein target is used to screen a phage-displayed L-peptide library. The identified L-peptide binders are then synthesized in their D-form, which are expected to bind to the natural L-protein target. rhhz.net Alternatively, direct screening of synthetic D-peptide libraries can be achieved through methods like label-free in-solution screening using hydrogen exchange-mass spectrometry (HX-MS), which detects binding by monitoring changes in the amide hydrogen exchange of the peptides upon interaction with the target protein. nih.gov Other screening methods for peptide libraries include affinity chromatography, enzyme-linked immunosorbent assay (ELISA), and surface plasmon resonance (SPR). mdpi.com The choice of screening method depends on the nature of the target and the desired throughput.

The Npys group on the cysteine residue can also be exploited post-synthesis for specific applications. For instance, a D-peptide library containing Cys(Npys) could be used for screening against a target, and upon identification of a hit, the Npys group could be selectively removed and replaced with a label or another functional moiety for further characterization.

Emerging Trends and Challenges in Peptide and Protein Engineering

The unique reactivity of the Npys group positions this compound as a valuable reagent in the evolving field of peptide and protein engineering. However, its application is not without challenges, which are being addressed by emerging synthetic strategies.

Synthesis of Complex D-Peptide Architectures

The synthesis of complex D-peptide architectures, such as multi-cyclic peptides and branched peptides, often requires a sophisticated protecting group strategy to achieve regioselective disulfide bond formation or site-specific conjugation. The Npys group, with its specific reactivity towards free thiols, is a key player in these advanced synthetic schemes.

Multi-cyclic D-Peptides: The construction of peptides with multiple disulfide bridges necessitates the use of orthogonal protecting groups for the cysteine residues. rsc.orgwikipedia.org A common strategy involves the use of a combination of protecting groups with different lability profiles. For example, a D-peptide could be synthesized with one D-cysteine protected with an acid-labile group like trityl (Trt) and another with the thiol-labile Npys group. The Trt group can be removed during the final cleavage from the resin, allowing for the formation of the first disulfide bond through oxidation. The Npys-protected cysteine can then be selectively deprotected using a thiol-containing reagent to form a second disulfide bridge with another free cysteine residue. This orthogonal approach allows for the controlled and sequential formation of multiple disulfide bonds, leading to complex multi-cyclic D-peptide structures. rsc.orgnih.gov

Branched and Multi-Antigenic Peptides (MAPs): The Npys group is also instrumental in the synthesis of branched peptides and MAPs. qyaobio.com A core matrix, often based on lysine (B10760008) residues, can be functionalized with orthogonally protected amino groups, such as Fmoc and Npys. qyaobio.com This allows for the stepwise synthesis of different peptide chains on the various branches of the core matrix. For instance, one set of branches can be elongated after Fmoc deprotection, while another set remains protected with the Npys group. Subsequent removal of the Npys group allows for the attachment of a second, different peptide sequence, leading to the creation of heteromic chimeric MAPs. qyaobio.com

Conclusion

Summary of the Contributions of Fmoc-D-Cys(Npys)-OH to Contemporary Peptide Chemistry Research

This compound has established itself as a valuable reagent in contemporary peptide chemistry, primarily due to the unique reactivity of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. nih.govresearchgate.net This compound serves as a crucial building block for the incorporation of D-cysteine residues into peptide chains during solid-phase peptide synthesis (SPPS). evitachem.com Its principal contribution lies in its dual role as both a protecting group for the cysteine thiol and an activating group for disulfide bond formation. nih.govresearchgate.net

The Npys group attached to the sulfur atom of cysteine facilitates the regioselective formation of disulfide bridges. researchgate.net This is a critical aspect in the synthesis of complex peptides and proteins where precise disulfide connectivity is essential for their correct three-dimensional structure and biological activity. bachem.comrsc.org The Npys-activated thiol can selectively react with a free thiol group of another cysteine residue to form a disulfide bond under mild conditions. researchgate.netbiosynth.com This feature is particularly advantageous for creating asymmetric disulfides, such as in the preparation of peptide-protein conjugates or peptides composed of two different chains linked by a disulfide bridge. sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound is instrumental in the synthesis of cyclic peptides. biosynth.com The ability to form intramolecular disulfide bonds with high efficiency is a key step in producing these constrained structures, which often exhibit enhanced stability and biological activity compared to their linear counterparts. The use of this compound has been demonstrated in the synthesis of various biologically active peptides, including fragments of ω-conotoxins. researchgate.net

Unresolved Methodological Challenges and Prospective Research Avenues

Despite its utility, the application of this compound is not without its challenges. A significant limitation is the instability of the Npys group to the piperidine (B6355638) solutions commonly used for Fmoc group removal in standard Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.comnih.gov This instability restricts the straightforward incorporation of Cys(Npys) residues at any position within the peptide chain. To circumvent this, Cys(Npys) is often introduced at the N-terminus of the peptide using the Boc-protected analogue, Boc-Cys(Npys)-OH, or added post-synthetically to a resin-bound peptide. sigmaaldrich.comsigmaaldrich.com

Another challenge relates to potential side reactions. The reactive nature of the Npys group, while advantageous for disulfide formation, can also lead to undesired reactions if not carefully controlled. rsc.org Furthermore, the synthesis of peptides containing multiple cysteine residues requires a sophisticated orthogonal protection strategy to ensure the correct pairing of disulfide bonds, and the integration of Npys protection into these schemes can be complex. bachem.comresearchgate.netacs.org The potential for racemization of C-terminal cysteine residues during peptide synthesis is a general concern in peptide chemistry and requires careful consideration of coupling methods. rsc.orgnih.gov

Prospective research avenues are focused on overcoming these limitations. The development of new, more robust Npys-like protecting groups that are stable to Fmoc deprotection conditions would represent a significant advancement, allowing for the seamless incorporation of activated cysteine residues at any position in the peptide sequence. Research into alternative, milder deprotection and cyclization conditions could also enhance the efficiency and reduce side reactions associated with Npys chemistry.

Furthermore, exploring the application of this compound and related derivatives in emerging areas such as chemical ligation and bioconjugation holds considerable promise. researchgate.netresearchgate.net The development of novel solid-phase strategies that simplify the introduction and manipulation of the Npys group could further expand its utility in the automated synthesis of complex peptides. researchgate.net Additionally, a deeper investigation into the compatibility of the Npys group with other advanced cysteine protecting groups is needed to build more versatile and efficient orthogonal protection schemes for the synthesis of multi-disulfide-containing proteins. researchgate.netacs.org

Q & A

Q. What is the role of the Npys (3-nitro-2-pyridylsulfenyl) group in Fmoc-D-Cys(Npys)-OH during peptide synthesis?

The Npys group serves dual roles: (1) it protects the thiol (-SH) group of cysteine during solid-phase peptide synthesis (SPPS), preventing unwanted oxidation or side reactions, and (2) acts as a leaving group to facilitate disulfide bond formation. The Npys-protected cysteine reacts with free thiols (e.g., cysteamine) via nucleophilic substitution, enabling controlled disulfide bridging without requiring heavy-metal catalysts .

Q. How should this compound be stored to maintain stability?

Store the compound at -20°C in a desiccated environment under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Prolonged storage at room temperature or exposure to light can degrade the Npys group, leading to reduced reactivity in disulfide bond formation .

Q. What solvent systems are recommended for dissolving this compound in SPPS?

The compound is typically dissolved in DMSO (100 mg/mL, ~170 mM) with brief sonication. For coupling steps in SPPS, dilute in DMF or NMP to avoid side reactions. Pre-warming to 37°C improves solubility .

Q. How does the D-configuration of this compound influence peptide design?

The D-cysteine derivative introduces chirality, enabling the synthesis of peptides resistant to proteolytic degradation. This is critical for designing bioactive peptides with enhanced stability in physiological environments .

Advanced Research Questions

Q. What experimental strategies optimize disulfide bond formation using this compound?

- Step 1 : Incorporate this compound into the peptide sequence via standard Fmoc-SPPS.

- Step 2 : After peptide assembly, treat the resin with TFA to cleave the peptide and remove acid-labile protecting groups (e.g., Trt).

- Step 3 : Initiate disulfide bond formation by reacting the Npys-activated thiol with a free thiol (e.g., cysteine residue or cysteamine) under mild basic conditions (pH 7–8).

- Key Note : Avoid excess oxidizing agents (e.g., I₂), as Npys-mediated disulfide formation is spontaneous and selective .

Q. How can researchers address challenges in purifying Npys-containing peptides?

Npys derivatives may introduce polar byproducts during cleavage. Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purification. Monitor absorbance at 330 nm to detect nitro-pyridyl byproducts .

Q. What analytical methods confirm the integrity of disulfide bonds in peptides synthesized with this compound?

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight shifts (-2 Da per disulfide bond).

- Ellman’s Assay : Quantify free thiols to assess disulfide completion (absence of free -SH groups).

- Circular Dichroism (CD) : Confirm structural changes due to disulfide-induced folding .

Q. How does Npys compare to other thiol-protecting groups (e.g., Trt, Acm) in orthogonal protection strategies?

- Trt : Removed with TFA, ideal for single disulfide bonds.

- Acm : Requires Hg(II)/Ag(I) for cleavage, enabling sequential disulfide formation.

- Npys : Enables metal-free disulfide bridging but is incompatible with strong nucleophiles (e.g., thiols) during synthesis. Use Npys in combination with Acm for multi-disulfide peptides .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

Q. How can researchers troubleshoot low coupling efficiency of this compound in SPPS?

- Activation : Use HBTU/HOBt or Oxyma Pure with DIC for efficient activation.

- Double Coupling : Repeat coupling steps for sterically hindered residues.

- Monitoring : Perform Kaiser tests to detect unreacted amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.